Head-to-Head Potency Against WRN Helicase: NCGC00029283 Exhibits Superior IC50 Compared to NCGC00063279 and NCGC00357377
In a direct head-to-head comparison of re-synthesized or re-purified compounds, NCGC00029283-03 demonstrated the lowest IC50 for inhibition of full-length WRN helicase activity among the three lead compounds. Its IC50 was 2.3 μM, compared to 12 μM for NCGC00063279-03 and 4 μM for NCGC00357377-01 (formerly MLS002251300) [1].
| Evidence Dimension | IC50 for WRN Helicase Inhibition |
|---|---|
| Target Compound Data | 2.3 μM (NCGC00029283-03) |
| Comparator Or Baseline | 12 μM (NCGC00063279-03) and 4 μM (NCGC00357377-01) |
| Quantified Difference | 5.2-fold more potent than NCGC00063279-03; 1.7-fold more potent than NCGC00357377-01 |
| Conditions | Full-length WRN helicase unwinding assay (radiometric, FORKR DNA substrate) |
Why This Matters
Higher potency at the primary target (WRN) allows for the use of lower compound concentrations in cellular assays, potentially reducing off-target effects and improving experimental signal-to-noise ratios.
- [1] Sommers JA, et al. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN). PLoS One. 2019 Jan 9;14(1):e0210525. View Source
